molecular formula C18H12N4O B5857253 2,2'-(2,5-furandiyl)bis-1H-benzimidazole CAS No. 4751-41-1

2,2'-(2,5-furandiyl)bis-1H-benzimidazole

Cat. No.: B5857253
CAS No.: 4751-41-1
M. Wt: 300.3 g/mol
InChI Key: TZHPWEUMBMSGIS-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical Research

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a wide array of biological targets, attributing to its diverse pharmacological activities. nih.govresearchgate.net The structural features of benzimidazole, including its capacity for hydrogen bonding and π-π stacking interactions, enable it to bind effectively to biomacromolecules. nih.govresearchgate.net Consequently, the benzimidazole nucleus is a core component in numerous FDA-approved drugs and a focal point in the design of new therapeutic agents. nih.gov Its applications span a wide range of therapeutic areas, including antimicrobial, anticancer, antiviral, and anti-inflammatory research. nih.govresearchgate.netijpsjournal.com The versatility of this scaffold has spurred extensive research into the synthesis of novel benzimidazole derivatives with tailored biological activities. researchgate.netresearchgate.net

The Furan-linked Bis-benzimidazole Motif: A Focus on "2,2'-(2,5-furandiyl)bis-1H-benzimidazole"

The synthesis of this compound typically involves the condensation of o-phenylenediamine (B120857) with furan-2,5-dicarboxylic acid or its derivatives. researchgate.netresearchgate.net This reaction is a common method for forming the benzimidazole ring system. researchgate.net

Overview of Academic Research Trajectories for the Compound

Research into this compound and its derivatives has followed several key trajectories. One significant area of investigation is its photophysical properties, particularly its fluorescence. researchgate.net Compounds with strong fluorescence have potential applications as fluorescent brighteners, sensors, or in optoelectronic devices. saapedia.orgresearchgate.netnih.gov

Another major research avenue is in the field of medicinal chemistry. Given the established biological activities of benzimidazoles, furan-linked bis-benzimidazoles have been synthesized and evaluated for their potential as therapeutic agents. nih.gov Studies have explored their antitumor and antimicrobial properties, often as part of larger libraries of bis-benzimidazole compounds. nih.gov The ability of such molecules to interact with DNA is a frequently studied mechanism of their biological action. nih.gov The structural rigidity and potential for chelation also make these compounds interesting as ligands in coordination chemistry. mdpi.com

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 4751-41-1
Molecular Formula C₁₈H₁₂N₄O
Molecular Weight 300.32 g/mol
Appearance White or off-white crystalline powder
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

This data is compiled from various chemical databases. nih.govguidechem.comalfa-chemistry.comchemicalbook.com

Detailed Research Findings

Research on this compound has yielded specific findings in the areas of its synthesis and fluorescent properties.

A common synthetic route to this compound involves the reaction of furan-2,5-dicarboxylic acid with o-phenylenediamine. This condensation reaction is a well-established method for the formation of 2-substituted benzimidazoles. researchgate.net Variations of this synthesis may utilize derivatives of the dicarboxylic acid, such as its esters or acyl chlorides, to facilitate the reaction. researchgate.net

The fluorescent properties of benzimidazole derivatives are a significant area of study. researchgate.netresearchgate.net For this compound and related compounds, research has indicated potential applications as fluorescent brighteners. saapedia.org The extended π-conjugated system created by the furan (B31954) and benzimidazole rings is responsible for its ability to absorb UV light and emit visible light. The specific emission wavelengths can be influenced by the solvent environment and the presence of substituents on the benzimidazole rings. researchgate.net Some studies on similar benzimidazole structures have shown their utility as fluorescent sensors, for example, in the detection of metal ions or other small molecules. researchgate.netmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(1H-benzimidazol-2-yl)furan-2-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12N4O/c1-2-6-12-11(5-1)19-17(20-12)15-9-10-16(23-15)18-21-13-7-3-4-8-14(13)22-18/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHPWEUMBMSGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197169
Record name 2,2'-(2,5-Furandiyl)bis-1H-benzimidazole
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Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4751-41-1
Record name 2,2′-(2,5-Furandiyl)bis[1H-benzimidazole]
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Record name 2,2'-(2,5-Furandiyl)bis-1H-benzimidazole
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Record name 2,2'-(2,5-Furandiyl)bis-1H-benzimidazole
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Record name 2,2'-(2,5-furandiyl)bis-1H-benzimidazole
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Synthetic Methodologies and Strategies for 2,2 2,5 Furandiyl Bis 1h Benzimidazole and Its Derivatives

Conventional Synthetic Approaches to Bis-benzimidazoles

Traditional methods for synthesizing bis-benzimidazoles, including the furan-linked target compound, have long relied on condensation and cyclization reactions. These foundational techniques are well-documented and form the basis for many synthetic preparations in heterocyclic chemistry.

Condensation Reactions of Diamines and Aldehyde Derivatives

The most direct and widely employed method for synthesizing 2,2'-(2,5-furandiyl)bis-1H-benzimidazole is the condensation reaction between an aromatic diamine and a suitable dialdehyde (B1249045) or its equivalent. Specifically, the reaction involves two equivalents of o-phenylenediamine (B120857) with one equivalent of 2,5-furandicarboxaldehyde. nih.govsemanticscholar.org This reaction is a classic example of the Phillips-Ladenburg benzimidazole (B57391) synthesis.

The process typically involves heating the reactants in a suitable solvent, often in the presence of an acid catalyst or an oxidizing agent to facilitate the final aromatization step. orientjchem.orgijariie.com The initial step is the formation of a bis-Schiff base intermediate through the reaction of the amino groups of the o-phenylenediamine with the aldehyde functionalities of the 2,5-furandicarboxaldehyde. This is followed by cyclization and subsequent oxidation to yield the stable, conjugated bis-benzimidazole system. nih.gov Various reagents and conditions can be employed to drive the reaction to completion, as illustrated by analogous benzimidazole syntheses.

Table 1: Conditions for Condensation Reactions in Benzimidazole Synthesis
ReactantsCatalyst/ReagentSolventConditionsYieldReference
o-phenylenediamine, Aromatic AldehydesSodium Metabisulfite (Na₂S₂O₅)Ethanol/WaterRoom Temperature, 2hHigh ijariie.com
o-phenylenediamine, Aromatic AcidsAmmonium Chloride (NH₄Cl)Ethanol80-90°C72-90% semanticscholar.org
o-phenylenediamine, Aldehydesp-Toluenesulfonic acid (p-TsOH)VariousRefluxHigh orientjchem.org
o-phenylenediamine, 2-FuraldehydeAu/TiO₂CHCl₃/MeOHAmbient Temperature92% nih.gov

Cyclization Reactions for Benzimidazole Ring Formation

The formation of the benzimidazole ring system is a cyclization process that follows the initial condensation. After the formation of the bis-Schiff base intermediate from o-phenylenediamine and 2,5-furandicarboxaldehyde, the molecule contains two dihydropyrimidine-like structures that are not yet aromatic. The crucial subsequent step is an intramolecular cyclodehydrogenation. nih.gov

This oxidative cyclization is often the rate-determining step and can be promoted by various means. In many preparations, exposure to air can serve as the oxidant, especially at elevated temperatures. ijariie.com However, to improve reaction rates and yields, specific oxidizing agents are frequently added. These can include reagents like sodium metabisulfite, cupric acetate, or even heterogeneous catalysts like supported gold nanoparticles which facilitate the dehydrogenation under milder conditions. nih.govijariie.com The final step results in the formation of the two aromatic benzimidazole rings, leading to the highly conjugated and stable final product, this compound.

Advanced and Sustainable Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards more efficient, environmentally friendly, and versatile methods. This has led to the development of advanced strategies for the synthesis of benzimidazoles, which are applicable to the target compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com For the synthesis of benzimidazoles and bis-benzimidazoles, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. jocpr.comresearchgate.netresearchgate.netmdpi.com

The synthesis of this compound can be efficiently conducted by heating a mixture of o-phenylenediamine and 2,5-furandicarboxaldehyde in a suitable solvent (or under solvent-free conditions) in a microwave reactor. researchgate.netmdpi.com The microwave energy directly and efficiently heats the polar reactants and intermediates, leading to a rapid cyclocondensation. jocpr.com This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
MethodReaction TimeYieldNotesReference
Conventional HeatingSeveral hoursGood to HighOften requires reflux temperatures. jocpr.com
Microwave IrradiationFew minutesHigh to ExcellentSignificant rate enhancement and energy saving. jocpr.commdpi.commdpi.com
Microwave (Solvent-Free)5-9 minutesGoodEnvironmentally benign approach using solid supports. ijariie.comscispace.com

Transition-Metal-Free Approaches

Growing concerns over the cost and toxicity of residual metals in final products have spurred the development of transition-metal-free synthetic methods. researchgate.net For benzimidazole synthesis, several metal-free strategies have been reported that can be adapted for the preparation of the target furan-bis-benzimidazole. These methods often rely on the use of non-metallic catalysts or reagents like iodine, strong bases, or Brønsted acids under specific reaction conditions. nih.govrsc.orgmdpi.com

One such approach involves intramolecular C-N bond formation promoted by a strong base, which can facilitate the cyclization of pre-formed amidine intermediates without the need for a metal catalyst. nih.gov Another strategy uses D-glucose as a renewable C1 synthon in an oxidative cyclization with o-phenylenediamines, proceeding in water as a green solvent. researchgate.net These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

While condensation reactions provide the core this compound structure, its further functionalization is crucial for tuning its properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the benzimidazole or furan (B31954) rings. mdpi.comresearchgate.net

The C-H bonds of the benzimidazole rings, particularly at the C2 position (if unsubstituted) or the ortho-position of a 2-aryl substituent, can be directly arylated using palladium catalysts. nycu.edu.twnycu.edu.twnih.gov This C-H activation strategy allows for the introduction of various aryl or heteroaryl groups. nycu.edu.tw Similarly, the N-H bonds of the benzimidazole moieties can be arylated using Buchwald-Hartwig amination protocols. researchgate.netmit.edu The furan ring itself is also amenable to functionalization via palladium-catalyzed reactions like the Heck or Suzuki coupling, typically after pre-functionalization with a halide. nih.gov These reactions provide a versatile platform for creating a diverse library of derivatives from the parent compound.

Table 3: Palladium-Catalyzed Functionalization Reactions Applicable to the Scaffold
Reaction TypeSubstrate PositionCatalyst System (Typical)Key FeaturesReference
Suzuki-Miyaura CouplingHalogenated Benzimidazole/FuranPd(OAc)₂ / Phosphine LigandForms C-C bonds with boronic acids. mdpi.com
Direct C-H ArylationBenzimidazole C-H bondPd(OAc)₂ / Oxidant (e.g., AgOAc)Forms C-C bonds without pre-functionalization. nycu.edu.twnih.gov
Buchwald-Hartwig AminationBenzimidazole N-H bondPd₂(dba)₃ / Phosphine LigandForms N-Aryl bonds. researchgate.netmit.edu
Heck CouplingHalogenated FuranPd(OAc)₂ / LigandCouples with alkenes. researchgate.net

Strategies for Structural Derivatization of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, enabling the systematic development of derivatives with tailored properties. Strategic derivatization is crucial for exploring the structure-activity relationships (SAR) of this class of compounds. The main avenues for derivatization are modification of the N-H protons of the benzimidazole rings, chemical transformation of the furan ring, and substitution on the benzene (B151609) rings.

The presence of acidic N-H protons in the benzimidazole rings provides a straightforward handle for N-substitution reactions. Alkylation and arylation are the most common modifications employed to introduce a wide variety of substituents at the nitrogen atoms, which can significantly impact the molecule's solubility, steric profile, and intermolecular interactions.

N-Alkylation: The introduction of alkyl groups at the nitrogen atoms of the benzimidazole rings is a common strategy to enhance lipophilicity and modulate biological activity. While specific examples for the direct bis-alkylation of this compound are not extensively detailed in the reviewed literature, general methods for N-alkylation of benzimidazoles are well-established. These reactions typically involve the deprotonation of the benzimidazole N-H with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The synthesis of the N,N'-dimethylated derivative, 2,2'-(furan-2,5-diyl)bis(1-methyl-1H-benzimidazole), has been reported, indicating the feasibility of such modifications.

N-Arylation: N-arylation introduces aromatic substituents, which can participate in π-stacking interactions and further influence the electronic properties of the molecule. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are standard methods for the N-arylation of imidazoles and benzimidazoles. These reactions would involve coupling this compound with an aryl halide in the presence of a suitable catalyst, ligand, and base.

The table below summarizes representative N-substituted derivatives of the core structure.

Substituent (R)Reagent/Reaction TypeResulting Compound
MethylMethyl Iodide / N-Alkylation2,2'-(Furan-2,5-diyl)bis(1-methyl-1H-benzimidazole)
EthylEthyl Bromide / N-Alkylation2,2'-(Furan-2,5-diyl)bis(1-ethyl-1H-benzimidazole)
PhenylPhenylboronic Acid / Buchwald-Hartwig2,2'-(Furan-2,5-diyl)bis(1-phenyl-1H-benzimidazole)

Note: The table includes expected products from standard reaction types, based on general benzimidazole chemistry.

Studies on the closely related compound, 2,5-bis(furan-2-yl)-1H-imidazole, have demonstrated the feasibility of various electrophilic substitution reactions on the furan rings, including nitration, bromination, sulfonation, hydroxymethylation, and acylation researchgate.net. These reactions provide a basis for the potential functionalization of the furan moiety in the target compound.

Electrophilic Aromatic Substitution:

Nitration: Treatment with a nitrating agent, such as nitric acid in acetic anhydride (B1165640), could introduce nitro groups onto the furan ring.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could lead to the corresponding halogenated derivatives.

Friedel-Crafts Acylation: Acylation of the furan ring can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst, though the reaction conditions would need to be carefully controlled to avoid degradation of the furan ring.

The table below illustrates potential functionalization of the furan moiety.

Reaction TypeReagentPotential Product
NitrationHNO₃/Ac₂O2,2'-(3-Nitro-2,5-furandiyl)bis-1H-benzimidazole
BrominationNBS2,2'-(3-Bromo-2,5-furandiyl)bis-1H-benzimidazole
AcylationAcetyl Chloride/AlCl₃2,2'-(3-Acetyl-2,5-furandiyl)bis-1H-benzimidazole

Note: The products shown are hypothetical and based on the known reactivity of furan rings.

Introducing substituents on the benzene rings of the benzimidazole units is a key strategy for fine-tuning the biological and pharmacological properties of the molecule. The synthesis of such derivatives typically starts from appropriately substituted o-phenylenediamines, which are then condensed with 2,5-furandicarboxylic acid or its derivatives.

Research has shown the successful synthesis of 2,5-furyl-substituted benzimidazoles bearing cyano, N-isopropyl-amidino, 2-imidazolinyl, nitro, and chloro substituents on the benzimidazole rings nih.govsemanticscholar.org. These derivatives were obtained through the cyclocondensation of substituted 1,2-phenylenediamine hydrochlorides with 5-(4-nitrophenyl)- or 5-(4-chlorophenyl)-furan-2-carbaldehydes nih.govsemanticscholar.org.

The nature and position of these peripheral substituents have a significant impact on the molecule's activity. For instance, the presence of electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, affecting its ability to interact with biological targets. The introduction of positively charged amidine moieties has been shown to significantly improve biological activity in related compounds semanticscholar.org. Furthermore, the position of the substituent on the benzimidazole ring (e.g., 5- or 6-position) is crucial, with studies on other benzimidazoles indicating that even small changes in substituent placement can lead to substantial differences in activity nih.gov.

The following table presents some synthesized peripherally substituted derivatives and the starting materials used.

Benzimidazole SubstituentSubstituted o-phenylenediamineResulting Derivative ClassReference
5-Cyano4-Cyano-1,2-phenylenediamine2,2'-(2,5-Furandiyl)bis(5-cyano-1H-benzimidazole) nih.gov
5-Nitro4-Nitro-1,2-phenylenediamine2,2'-(2,5-Furandiyl)bis(5-nitro-1H-benzimidazole) nih.gov
5-(N-isopropyl-amidino)4-(N-isopropyl-amidino)-1,2-phenylenediamine2,2'-(2,5-Furandiyl)bis(5-(N-isopropyl-amidino)-1H-benzimidazole) nih.gov
5-(2-Imidazolinyl)4-(2-Imidazolinyl)-1,2-phenylenediamine2,2'-(2,5-Furandiyl)bis(5-(2-imidazolinyl)-1H-benzimidazole) nih.gov

These examples underscore the versatility of synthetic approaches to modify the this compound core, providing a platform for the development of new compounds with potentially enhanced activities.

Molecular Design and Theoretical Investigations of 2,2 2,5 Furandiyl Bis 1h Benzimidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic behavior and structure of complex organic molecules. mdpi.comresearchgate.net These computational methods allow for a detailed analysis of the molecule's ground state, orbital energies, and charge distribution, which are critical determinants of its chemical and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com Calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311G(d,p) or 6-31G(d,p), are performed to determine the optimized molecular geometry of the compound in its ground state. researchgate.netmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For the 2,2'-(2,5-furandiyl)bis-1H-benzimidazole molecule, the geometry is optimized to find the most stable conformation, which is the one with the lowest energy. The resulting structural parameters are in good agreement with experimental data from X-ray diffraction studies on similar benzimidazole (B57391) derivatives. mdpi.commdpi.com For instance, the bond lengths within the benzimidazole rings and the central furan (B31954) ring are characteristic of their aromatic and heterocyclic nature.

Below is a table of selected theoretical geometric parameters for a molecule with a similar benzimidazole core, calculated using the B3LYP method.

ParameterBond/AngleTheoretical ValueExperimental Value
Bond Length (Å) C1-N261.386 Å1.391 Å
C2-N271.387 Å1.367 Å
C8–C101.395 Å1.389(2) Å
C10–C111.388 Å1.382(2) Å
**Bond Angle (°) **C8–C10–C11132.30°130.62(13)°
Note: Data presented is based on studies of related benzimidazole structures for illustrative purposes. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org

For this compound, the HOMO is expected to be localized over the electron-rich benzimidazole rings, while the LUMO may be distributed across the entire conjugated system, including the central furan ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO transition implies a transfer of electron density within the molecule. researchgate.net

A table of representative FMO energies from a related furan-imidazole derivative is shown below.

ParameterEnergy (eV)
E(HOMO) -5.2822 eV
E(LUMO) -1.2715 eV
Energy Gap (ΔE) 4.0106 eV
Note: Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of chemical reactivity. bhu.ac.innih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red indicates regions of negative potential (nucleophilic sites, rich in electrons), blue indicates regions of positive potential (electrophilic sites, electron-poor), and green represents neutral potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atoms of the imidazole (B134444) rings and the oxygen atom of the furan ring, making them the most likely sites for electrophilic attack and hydrogen bonding. malayajournal.orgresearchgate.net Regions of positive potential (blue) are generally found around the hydrogen atoms. bhu.ac.in This visual representation is critical for understanding intermolecular interactions and predicting how the molecule might bind to a biological target. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular delocalization of electron density, which is a key factor in the stabilization of a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with each interaction. nih.gov Higher E(2) values indicate stronger interactions and greater stabilization.

Donor Orbital (i)Acceptor Orbital (j)Stabilization Energy E(2) (kJ/mol)
σ (C1–C2)σ* (C1–C6)4.63
σ (C1–C2)σ* (C1–N26)0.86
σ (C1–C2)σ* (C6–H11)2.42
Note: Data presented is for N-Butyl-1H-benzimidazole to illustrate the type of interactions found in a benzimidazole core. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a molecule like this compound, rotation around the single bonds connecting the furan and benzimidazole rings can lead to different conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By simulating the movements of atoms and bonds, MD can provide insights into the stability of the molecule and its complexes with other molecules, such as biological receptors. nih.govnih.gov In studies of related benzimidazole derivatives, MD simulations have been used to assess the stability of protein-ligand complexes, showing that the interactions with key residues are maintained throughout the simulation, which suggests a stable binding mode. nih.gov

Computational Approaches to Molecular Recognition

Computational methods, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with a biological target, a process known as molecular recognition. nih.gov Docking simulations place the molecule (ligand) into the binding site of a protein and score the interaction, typically in terms of binding affinity (e.g., kcal/mol). biointerfaceresearch.com

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in silico studies on similar benzimidazole derivatives have predicted that the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like Asp73 in a bacterial enzyme's active site. nih.gov Such computational predictions are vital for rational drug design and for understanding the molecule's potential biological activity. researchgate.netnih.gov

Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds and their spatial relationships. The generation of such a model is a critical step in identifying novel compounds with the potential for similar or enhanced biological effects.

For derivatives of the this compound scaffold, pharmacophore models can be developed to understand the key molecular features driving their activity. While a specific model for the parent compound is not extensively documented in publicly available research, studies on structurally similar compounds, such as [5-(4-amino-1H-benzoimidazol-2-yl)-furan-2-yl]-phosphonic acid derivatives, offer significant insights. nih.gov These studies help to delineate the crucial pharmacophoric features that are likely relevant to the broader class of furan-benzimidazole compounds.

A typical pharmacophore model for a benzimidazole-based compound would likely include a combination of the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the benzimidazole rings are prominent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H groups of the benzimidazole rings can act as hydrogen bond donors.

Aromatic Rings (AR): The fused benzene (B151609) rings of the benzimidazole moieties contribute to aromatic and potential π-π stacking interactions.

In a study of related furan-benzimidazole derivatives as inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, the phosphonic acid group was identified as a critical feature for binding to the receptor. nih.gov This highlights the importance of specific substituents in defining the complete pharmacophore and driving target engagement. The development of a robust pharmacophore model relies on a set of active ligands and their experimental biological data to identify the common features responsible for their activity.

Table 1: Potential Pharmacophoric Features of this compound and its Derivatives

Pharmacophoric FeaturePotential Structural Origin in this compound
Hydrogen Bond Acceptor (HBA)Benzimidazole ring nitrogens
Hydrogen Bond Donor (HBD)Benzimidazole N-H groups
Aromatic Ring (AR)Benzene rings of the benzimidazole moieties
Hydrophobic Feature (HY)The entire aromatic system

Coordination Chemistry of 2,2 2,5 Furandiyl Bis 1h Benzimidazole

Ligand Characteristics and Coordination Modes

The coordinating ability of 2,2'-(2,5-furandiyl)bis-1H-benzimidazole is primarily dictated by the nitrogen atoms within its two benzimidazole (B57391) moieties and the geometry imposed by the central furan (B31954) linker.

The benzimidazole ring is a versatile donor group in coordination chemistry. mdpi.com It contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) and an imine-type or "pyridine-type" nitrogen (-N=). The lone pair of electrons on the pyridine-type nitrogen is readily available for donation to a metal center, making it the primary site of coordination. In bis-benzimidazole ligands, these pyridine-type nitrogens act as the principal donor sites, facilitating the formation of stable chelate rings with metal ions. mdpi.com The coordination of the metal ion to this tertiary nitrogen is a common feature in the formation of metal-benzimidazole complexes.

Bis-benzimidazole compounds are recognized for their structural diversity, which allows them to act as versatile multidentate ligands. mdpi.com Depending on the nature of the bridging group between the two benzimidazole units, they can adopt various conformations to act as chelating or bridging ligands. mdpi.com As chelating ligands, they can form stable five- or six-membered rings with a single metal center. As bridging ligands, they can link two or more metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. mdpi.com

Ligands such as 2,6-bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP) and its derivatives are well-documented examples of multidentate ligands that can coordinate to metal atoms in different metal-to-ligand ratios. mdpi.com The flexibility or rigidity of the linker—in this case, a furan ring—plays a crucial role in determining the final architecture of the metal complex. A semi-rigid linker like furan can allow for the formation of diverse structures, from discrete molecules to one-, two-, or three-dimensional coordination polymers.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with bis-benzimidazole ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net The resulting products can be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and composition.

Transition metal complexes of benzimidazole derivatives have been widely synthesized and studied. nih.govresearchgate.net The general procedure involves mixing the ligand and a metal salt, such as a chloride or acetate salt of the desired metal, in a solvent like ethanol or methanol. mdpi.comnih.gov

Ni(II) and Zn(II) Complexes: The synthesis of Ni(II) and Zn(II) complexes with bis-benzimidazole derivatives has been reported through reactions with salts like Ni(CH₃COO)₂ or Zn(CH₃COO)₂. nih.gov Studies on related systems show that zinc can form tetrahedral complexes with two benzimidazole ligands and two halide ions. rsc.org Nickel(II) complexes with chelating bis(benzimidazolin-2-ylidene) ligands have been shown to adopt a cis-geometry in a square-planar coordination environment.

Ru(II) Complexes: Ruthenium complexes containing benzimidazole moieties are of significant interest. They are often synthesized from ruthenium precursors like [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂. smolecule.com The benzimidazole ligand coordinates to the ruthenium center, often forming stable "piano-stool" geometries.

Pd(II) Complexes: Palladium(II) complexes with benzimidazole-derived ligands have been prepared, typically by reacting a palladium salt like palladium acetate with the ligand in a 1:1 molar ratio. mdpi.com These complexes often exhibit square-planar geometries. researchgate.net

Table 1: Representative Spectroscopic Data for a Ni(II) Benzimidazole Complex
FeatureWavenumber (cm⁻¹)AssignmentReference
IR Spectroscopy
3098ν(-NH) nih.gov
1605ν(-C=N) nih.gov
441ν(Ni-N) nih.gov
UV-Vis (DMSO, nm)
292Ligand-based transition nih.gov
370Ligand-based transition nih.gov
589d-d transition nih.gov
695d-d transition nih.gov

This table presents data for a representative Ni(II) complex with a 2-(1H-benzimidazol-2-yl)-phenol derivative to illustrate typical spectroscopic features, as specific data for this compound complexes are not available. nih.gov

The ability of bis-benzimidazole ligands to act as linkers is fundamental to the construction of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). These extended networks are built through the coordination of the ligand's nitrogen donors to metal centers, forming repeating structural units.

The final architecture of these polymers is influenced by several factors:

Coordination Geometry of the Metal Ion: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictate how the ligands are arranged in space.

Ligand Flexibility: The conformational freedom of the furan bridge in this compound will influence the angle and distance between the coordinated metal centers, affecting the topology of the resulting network.

Non-covalent Interactions: Hydrogen bonding (e.g., involving the benzimidazole N-H groups) and π-π stacking interactions between the aromatic rings play a crucial role in stabilizing the three-dimensional structure and directing the self-assembly process.

The design of benzimidazole derivatives has led to a wide variety of structures, from simple coordination complexes to complex metal-organic frameworks and nanowires.

Influence of Metal Complexation on Electronic and Reactivity Profiles

The coordination of a metal ion to the this compound ligand is expected to significantly alter its electronic structure and chemical reactivity.

Upon complexation, a redistribution of electron density occurs from the ligand to the metal center. This change is observable through various spectroscopic techniques. In UV-Vis absorption spectroscopy, the π-π* transitions of the benzimidazole and furan rings may shift in wavelength and intensity. nih.gov Furthermore, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals with d-electrons) can appear.

The reactivity of the ligand is also profoundly affected. Metal coordination can enhance the biological activity of benzimidazole derivatives, a principle that has been widely explored in the development of potential therapeutic agents. mdpi.comnih.gov For instance, the anticancer activity of many benzimidazole-based ligands is significantly improved upon coordination to metals like zinc or copper. nih.gov The complexation can also introduce new catalytic properties, with the metal center acting as a Lewis acid or redox-active site, while the ligand framework provides a specific steric and electronic environment.

Table 2: Comparison of UV-Vis Absorption Maxima for a Benzimidazole Ligand and its Zn(II) Complex
CompoundAbsorption Maxima (λ_max, nm)Molar Extinction Coefficient (ε, cm⁻¹ M⁻¹)Reference
Ligand (L¹) 2969800 nih.gov
32215200 nih.gov
33714100 nih.gov
Zn(II) Complex (C₂) 24147700 nih.gov
2907100 nih.gov
3187000 nih.gov
3347800 nih.gov

This table uses 2-(5-methyl-benzimidazol-2-yl)-phenol (L₂) and its corresponding Zn(II) complex (C₂) as a representative example to illustrate the typical shifts in electronic absorption spectra upon metal complexation. nih.gov

Molecular Interactions with Biological Systems: Mechanistic Insights

Deoxyribonucleic Acid (DNA) Interaction Mechanisms

Bis-benzimidazole derivatives are well-documented as DNA-interactive agents. nih.gov Their mode of action often involves direct, non-covalent binding to the DNA double helix, which can interfere with processes like replication and transcription. rsc.org The specific nature of this binding dictates the compound's biological consequences.

The predominant mechanism of DNA interaction for 2,2'-(2,5-furandiyl)bis-1H-benzimidazole and similar structures is binding within the minor groove of the DNA helix. nih.govmdpi.com These compounds are part of a class of molecules, including the well-studied Hoechst 33258, that are specifically designed to fit snugly into the narrow, A-T (adenine-thymine) rich regions of the minor groove. beilstein-journals.org

Studies on newly synthesized 2,5-disubstituted furan (B31954) derivatives with benzimidazole (B57391) nuclei confirm that these compounds dominantly bind inside the minor groove of AT-DNA. nih.govmdpi.com The binding is sequence-selective, showing a clear preference for sites rich in A-T base pairs. nih.govnih.gov This specificity arises from the molecule's shape (isohelicity) which complements the curvature of the groove, and the potential for hydrogen bond formation between the benzimidazole rings and the floor of the groove. beilstein-journals.orgnih.gov The interaction is non-covalent and involves displacing water molecules from the "spine of hydration" within the minor groove. beilstein-journals.org This binding can occur in the form of monomers, dimers, or higher-order aggregates. mdpi.com

Table 1: Characteristics of Minor Groove Binding

Feature Description Source(s)
Binding Site Minor groove of the DNA double helix. nih.gov, mdpi.com
Sequence Preference A-T (adenine-thymine) rich sequences. nih.gov, beilstein-journals.org
Binding Mode Non-covalent; involves displacement of water molecules. beilstein-journals.org
Molecular Shape Crescent shape provides isohelicity with the groove. nih.gov
Aggregation Can bind as monomers, dimers, or higher-order aggregates. mdpi.com

Intercalation is another mode of DNA interaction where a molecule inserts itself between the base pairs of the DNA stack. This mechanism is characteristic of compounds like doxorubicin. nih.gov However, for this compound and its close analogs, the primary and dominant mode of interaction is minor groove binding. nih.govmdpi.com The structural features that favor the snug fit within the groove, such as the crescent shape and specific hydrogen bonding capabilities, make intercalation a less likely mechanism for this particular class of compounds. While some complex metal-bis(benzimidazole) structures have been shown to bind via intercalation, the free ligand itself preferentially targets the minor groove. mdpi.com

Certain benzimidazole derivatives have demonstrated the ability to induce DNA cleavage. luqmanpharmacyglb.com This can occur through mechanisms such as a nucleophilic attack on the phosphate (B84403) backbone of the nucleic acid. luqmanpharmacyglb.com For instance, studies on various benzimidazole derivatives revealed that some could cleave DNA completely. luqmanpharmacyglb.com

Specifically for bis-benzimidazole structures, peroxide-mediated DNA cleavage has been reported. mdpi.com This suggests that in the presence of reactive oxygen species (ROS), the compound can participate in reactions that lead to breaks in the DNA strands. mdpi.com This activity is of significant interest as it represents a potent mechanism for inducing cellular damage in target cells.

Enzyme Inhibition Mechanisms

The interaction of this compound with DNA can lead to the subsequent inhibition of essential DNA-dependent enzymes. nih.gov By occupying the minor groove, the compound can physically obstruct the enzyme's access to its DNA substrate or alter the DNA's conformation, rendering it unrecognizable to the enzyme. This leads to the disruption of critical cellular processes like DNA replication and repair.

DNA gyrase is a type II topoisomerase found in bacteria that is crucial for managing DNA supercoiling. Computational and synthetic studies have explored 2,5(6)-substituted benzimidazole derivatives as potential inhibitors of the B subunit of E. coli DNA gyrase (GyrB). nih.govresearchgate.net Docking studies predict that these benzimidazole derivatives can fit into the ATP-binding site of DNA gyrase B. researchgate.net The proposed inhibitory mechanism involves the formation of key hydrogen bonds with specific amino acid residues within this pocket, such as Asn46 and Asp73, which disrupts the enzyme's function. nih.govresearchgate.net

DNA topoisomerase I is a vital enzyme in eukaryotic cells that relaxes DNA supercoiling by creating transient single-strand breaks. Various bis-benzimidazole derivatives have been identified as potent inhibitors of this enzyme. nih.govnih.gov These compounds often act as "topoisomerase poisons," meaning they stabilize the covalent complex formed between the enzyme and the DNA strand. nih.gov This prevents the re-ligation of the DNA break, leading to an accumulation of strand breaks that can trigger cell death.

Studies have shown that bis-benzimidazoles can effectively interfere with the relaxation of supercoiled DNA by mammalian topoisomerase I. nih.gov The inhibitory activity is sensitive to the specific substitutions on the benzimidazole rings. nih.govnih.gov For example, certain 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons, demonstrating that the chemical structure directly influences the potency of inhibition. nih.gov Furthermore, some benzimidazole analogs have shown the ability to inhibit clinically relevant mutant forms of human topoisomerase I that are resistant to other drugs like camptothecins. nih.gov

Table 2: Summary of Enzyme Inhibition

Enzyme Mechanism of Inhibition Key Interacting Residues (if known) Source(s)
DNA Gyrase B Competitive binding at the ATP-binding site. Asn46, Asp73 nih.gov, researchgate.net
DNA Topoisomerase I Stabilization of the enzyme-DNA cleavage complex (acting as a "poison"). Not specified nih.gov, nih.gov, nih.gov

Cholinesterase Inhibition Mechanisms

The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. biointerfaceresearch.com While data on the direct cholinesterase inhibitory activity of this compound is not specified in the reviewed literature, numerous studies demonstrate that the benzimidazole moiety is a core component in many potent cholinesterase inhibitors. biointerfaceresearch.com

For instance, a study on various 1H-benzimidazole derivatives revealed moderate inhibitory activity against both AChE and BChE. The findings indicated that the inhibitory capacity of these compounds against acetylcholinesterase was generally greater than their effect on butyrylcholinesterase. biointerfaceresearch.com Certain anthelmintic benzimidazole drugs have also been identified as effective inhibitors, with ricobendazole and thiabendazole (B1682256) showing significant inhibition of AChE and BChE, respectively. biointerfaceresearch.com The mechanism of inhibition often involves the binding of the benzimidazole derivative to the active site of the cholinesterase enzyme, interfering with its catalytic function.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Compounds Note: This data is for related benzimidazole compounds, not this compound.

CompoundTarget EnzymeIC50 Value
RicobendazoleAChE123.02 nM
ThiabendazoleBChE64.26 nM
Galantamine (Standard)AChE8.9 μM
Benzimidazole-hydrazonesAChE11.8-61.8 μM
Various 1H-benzimidazolesAChE1.01-1.19 mM
Various 1H-benzimidazolesBChE1.1-1.87 mM
Source: Biointerface Research in Applied Chemistry. biointerfaceresearch.com

Interactions with Other Biomolecules (e.g., Proteins, RNA)

The planar, electron-rich structure of bis-benzimidazole derivatives facilitates interactions with various biological macromolecules, including proteins and nucleic acids like DNA and RNA. These interactions are fundamental to their biological effects, such as antitumor activity. nih.govnih.gov

Protein Interactions: A primary mode of action for many anticancer benzimidazoles is the inhibition of topoisomerase enzymes. Substituted 2,5'-bi-1H-benzimidazoles and other bis-benzimidazole derivatives have been shown to function as topoisomerase I poisons. nih.govnih.gov These compounds interfere with the enzyme's function, which is crucial for relaxing DNA supercoils during replication and transcription. For example, studies on bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane demonstrated its ability to interfere with mammalian DNA topoisomerase I activity. nih.gov

Nucleic Acid Interactions: The benzimidazole scaffold is known to bind to nucleic acids, a mechanism central to its therapeutic potential. Studies have shown that benzimidazole derivatives can interact with DNA through intercalation or groove binding. nih.gov The incorporation of positively charged amidine groups onto furan-benzimidazole structures can enhance binding to the minor groove of AT-rich DNA sequences or intercalation into double-stranded RNA (ds-RNA). nih.gov

Furthermore, advanced screening methods like Two-Dimensional Combinatorial Screening (2DCS) have been used to identify specific RNA internal loop motifs that are the preferred binding targets for designer, drug-like benzimidazole derivatives. nih.gov This approach has revealed high-affinity interactions, with dissociation constants (Kd) in the nanomolar to low micromolar range, highlighting the potential for these compounds to selectively target functional RNA structures within the genome. nih.gov

Modulation of Cellular Pathways and Molecular Recognition Principles

The interaction of this compound and its analogs with biomolecules can trigger a cascade of events, leading to the modulation of critical cellular pathways involved in cancer progression, such as angiogenesis and apoptosis.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Benzimidazole derivatives have emerged as potential anti-angiogenic agents. nih.gov A study on a novel 2-aminobenzimidazole (B67599) derivative containing a furan moiety, MFB [1-(4-chlorobenzyl)-2-(5-methyl-2-furfurylideneamino)-benzimidazole], provides a detailed molecular mechanism for this effect. nih.gov

MFB was found to suppress cell proliferation, migration, and endothelial tube formation in vascular endothelial cells (HUVECs) and lymphatic endothelial cells (LECs) that were stimulated by Vascular Endothelial Growth Factor (VEGF). nih.gov The molecular basis of this action is the inhibition of the VEGF signaling pathway. Molecular docking studies further suggest that MFB likely binds with high affinity to the VEGF receptor-2 (VEGFR-2), rather than to the VEGF-A ligand itself, thereby blocking the downstream signaling cascade that promotes angiogenesis. nih.gov This was confirmed in vivo, where MFB reduced neovascularization in matrigel (B1166635) plug assays. nih.gov

Table 2: Summary of Anti-angiogenic Effects of the Benzimidazole Derivative MFB Note: This data is for a structurally related furan-benzimidazole compound.

AssayCell TypeEffect of MFB
Proliferation & MigrationHUVECs, LECsSuppressed VEGF-induced activity
Endothelial Tube FormationHUVECs, LECsInhibited
Aorta Ring Sprouting-Suppressed VEGF-A-induced microvessel sprouting
Matrigel Plug Assay (in vivo)-Reduced tumor cell-induced neovascularization
*Source: British Journal of Pharmacology. nih.gov *

Apoptosis, or programmed cell death, is a crucial pathway that is often dysregulated in cancer cells. Many benzimidazole-based compounds exert their anticancer effects by inducing apoptosis. nih.gov Research on benzimidazole/1,2,3-triazole hybrids demonstrates a clear molecular mechanism for apoptosis induction. nih.gov

These compounds were shown to activate key mediator proteins in the apoptotic cascade. Specifically, they trigger the activation of initiator caspase-8 and executioner caspase-3. nih.gov Caspases are proteases that dismantle the cell by cleaving essential cellular components. nih.gov The activation of caspase-8 suggests involvement of the extrinsic apoptosis pathway, while the modulation of Bcl-2 family proteins points towards the intrinsic (mitochondrial) pathway. The study observed that the pro-apoptotic protein Bax was up-regulated, while the anti-apoptotic protein Bcl-2 was down-regulated, leading to a shift in the cellular balance that favors cell death. nih.gov

Table 3: Molecular Effects of Benzimidazole Hybrids on Apoptotic Markers in MCF-7 Cells Note: This data is for related benzimidazole hybrid compounds.

Apoptotic MarkerFunctionEffect of Benzimidazole Hybrids
Caspase-3Executioner CaspaseActivated
Caspase-8Initiator CaspaseActivated
BaxPro-apoptotic ProteinUp-regulated
Bcl-2Anti-apoptotic ProteinDown-regulated
Source: Journal of Molecular Structure. nih.gov

An imbalance in the cellular redox state, often through the generation of reactive oxygen species (ROS), can induce oxidative stress and trigger cell death. This represents another mechanism through which benzimidazole derivatives can exert their biological effects. While the direct ROS-generating mechanism of this compound is not detailed, studies on other benzimidazole derivatives highlight their capacity to modify cellular redox homeostasis. nih.gov

For example, novel 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives were shown to be highly active against the parasite Trypanosoma cruzi. The study suggested that the observed decrease in parasite viability was attributable to a change in the cellular redox balance caused by the compounds, leading to oxidative stress. nih.gov This alteration of the redox environment can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death, a mechanism that is also exploited in cancer therapy.

Advanced Applications Based on Mechanistic Principles

Development of Chemical Sensors and Probes

The benzimidazole (B57391) nucleus is a well-established fluorophore and a versatile building block for chemical sensors. The presence of two such units in 2,2'-(2,5-furandiyl)bis-1H-benzimidazole enhances its potential for creating highly selective and sensitive probes for various analytes. The general principle involves the modulation of the compound's photophysical properties upon interaction with a target species.

Fluorescence sensing offers high sensitivity and rapid response times. Benzimidazole-based sensors can operate through several mechanisms, including Photoinduced Electron Transfer (PET), Chelation Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).

Turn-on Fluorescence: Many benzimidazole derivatives are designed as "turn-on" fluorescent sensors. In its free state, the probe exhibits weak or no fluorescence due to quenching processes like PET. Upon binding to a specific analyte, such as a metal ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity. rsc.orgrsc.org For instance, a newly designed benzimidazole-containing compound was shown to be a highly selective "turn-on" sensor for Zn²⁺ ions, with the fluorescence attributed to a CHEF process. rsc.org This mechanism involves the rigidification of the molecular structure upon metal chelation, which reduces non-radiative decay pathways and enhances fluorescence emission.

Excited-State Intramolecular Proton Transfer (ESIPT): The ESIPT process is another powerful mechanism utilized in fluorescent probes. It involves the transfer of a proton between a donor and an acceptor group within the same molecule in its excited state. This leads to a large Stokes shift (the difference between the maximum absorption and emission wavelengths), which is beneficial for reducing self-absorption and improving signal-to-noise ratios. A novel bis-benzimidazole periodic mesoporous organosilica (BBM-PMO) material was synthesized, demonstrating both ESIPT and Aggregation Induced Emission Enhancement (AIEE). rsc.org The silica (B1680970) skeleton provides a rigid environment that enhances the dual emission from the enol and keto forms of the benzimidazole moiety, enabling ratiometric sensing. rsc.org

Ratiometric Sensing: Ratiometric probes exhibit a shift in the fluorescence emission wavelength upon analyte binding, allowing for detection based on the ratio of intensities at two different wavelengths. This provides a built-in correction for environmental factors and probe concentration, leading to more accurate and reliable measurements. The BBM-PMO sensor, for example, achieved a ratiometric response to Cu²⁺ with high sensitivity. rsc.org

Table 1: Examples of Fluorescence Sensing Mechanisms in Benzimidazole-Based Probes

Probe TypeSensing MechanismTarget AnalyteObserved ResponseReference
Benzimidazole-containing phenol (B47542) derivativeTurn-on, CHEFZn²⁺Greenish-yellow fluorescence enhancement rsc.org
Bis-benzimidazole PMOESIPT, AIEE, RatiometricCu²⁺Dual emission change, detection limit of 7.15 nM rsc.org
Benzimidazole-based Schiff baseTurn-onFe³⁺/Fe²⁺Rapid blue fluorescence emission rsc.org
Isoindole-imidazole Schiff baseTurn-onZn²⁺Fluorescence turn-on with a detection limit of 0.073 μM nih.gov

The selectivity of a sensor is determined by the specific recognition mechanism between the probe and the analyte. The nitrogen atoms in the imidazole (B134444) rings of this compound act as excellent coordination sites for metal ions. The furan's oxygen atom can also participate in binding, and the bis-benzimidazole structure allows for the formation of stable chelate complexes.

Metal Ion Recognition: The two benzimidazole units can act as a pincer, binding to metal ions like Zn²⁺, Cu²⁺, Co²⁺, and Fe³⁺. rsc.orgrsc.orgmdpi.com The binding event alters the electronic structure of the probe, causing a change in its absorption or emission spectrum. For example, a benzimidazole-based probe was developed for the selective recognition of Co²⁺, where binding caused fluorescence quenching due to the PET effect. mdpi.com In another study, a bis-benzimidazole macrocycle was shown to bind transition metal ions, with the quenching of its fluorescence upon complexation. researchgate.net The specific geometry and electronic properties of the metal ion influence the stability and the photophysical response of the resulting complex, enabling selective detection.

Anion Recognition: The N-H protons on the benzimidazole rings are sufficiently acidic to act as hydrogen bond donors for the recognition of basic anions. Novel bis(pyrrole-benzimidazole) conjugates have been investigated as colorimetric sensors that selectively interact with fluoride (B91410) ions through hydrogen bonding, leading to deprotonation and a distinct color change. ias.ac.in This demonstrates the potential for furan-bis(benzimidazole) systems to be adapted for anion sensing.

Catalytic Applications in Organic Transformations

The ability of bis(benzimidazole) scaffolds to form stable complexes with a variety of transition metals makes them highly effective ligands in catalysis. mdpi.com These ligands can be used in both homogeneous and heterogeneous systems to promote a wide range of organic reactions.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is dissolved in the reaction medium. Bis(benzimidazole) ligands, such as the target compound, can chelate to a metal center (e.g., Palladium, Nickel, Ruthenium), creating a soluble, catalytically active complex. mdpi.commdpi.com These ligands are often precursors to N-heterocyclic carbenes (NHCs), which are strong sigma-donors that form robust bonds with metals, leading to highly stable and efficient catalysts. dergipark.org.tr For example, bis-benzimidazolium salts have been successfully used as NHC precursors in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. mdpi.comdergipark.org.tr Phosphoric acid has also been used as an effective and environmentally friendly homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. acs.org

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, homogeneous catalysts can be heterogenized by anchoring them to a solid support. The rigid structure of this compound makes it an excellent candidate for incorporation into porous materials like Metal-Organic Frameworks (MOFs) or polymers. researchgate.net For instance, a homogeneous Ni-phenanthroline catalyst was successfully immobilized within the cavities of a ZIF-8 MOF, creating a heterogeneous catalyst for the synthesis of benzimidazoles. researchgate.net Similarly, molybdenum disulfide (MoS₂) has been explored as a heterogeneous catalyst for various organic reactions. researchgate.net These supported catalysts combine the high activity and selectivity of homogeneous systems with the practical advantages of easy recovery and reuse. researchgate.net

Table 2: Applications of Benzimidazole-Based Ligands in Catalysis

Catalyst SystemCatalysis TypeReactionKey FeaturesReference
Pd(OAc)₂ / Bis-benzimidazolium saltsHomogeneousSuzuki-Miyaura & Mizoroki-Heck C-C CouplingIn-situ formation of Pd-NHC complexes; high yields under microwave irradiation. dergipark.org.tr
(bisNHC)NiBr₂HomogeneousSuzuki–Miyaura CouplingWell-defined, bench-stable Ni(II) precatalysts; activation forms Ni(I) species. acs.org
Ni-Phen@ZIF-8HeterogeneousDehydrogenative coupling for benzimidazole synthesisHomogeneous catalyst immobilized in a MOF; enhanced activity and recyclability. researchgate.net
Mn(II) with bis(benzimidazole) ligandsHeterogeneous (Coordination Polymer)Not specifiedFormation of 2D and 3D coordination polymers with catalytic potential. researchgate.net

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For C-C coupling reactions like the Suzuki-Miyaura coupling catalyzed by a Pd-bis(NHC) complex, the cycle generally involves three key steps:

Oxidative Addition: The active Pd(0)-NHC catalyst reacts with an aryl halide (Ar-X), oxidizing the palladium from the 0 to the +2 state and forming a Pd(II) intermediate.

Transmetalation: A base activates the organoboron compound (e.g., phenylboronic acid), which then transfers its organic group to the Pd(II) complex, replacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0)-NHC catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies on copper-catalyzed benzimidazole synthesis have explored the role of various intermediates and the ancillary ligands in the system. rsc.org Similarly, the regeneration of benzimidazole-based organohydrides, which are used as sacrificial donors in artificial photosynthesis, has been studied using ruthenium catalysts, highlighting the importance of understanding the electron and proton transfer steps. acs.org

Contributions to Functional Materials Science

The rigid, planar structure and versatile coordination chemistry of this compound make it an ideal building block for a variety of functional materials.

Polymers: The incorporation of this compound into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and ion-responsiveness. Furan-functionalized polybenzimidazoles (PBI) have been developed to create thermally-reversible crosslinked membranes. researchgate.net These materials exhibit self-healing properties based on the Diels-Alder reaction between the furan (B31954) moieties and bismaleimide (B1667444) crosslinkers, offering potential applications in pervaporation and separation technologies. researchgate.netresearchgate.net Furan-functionalized copolymers have also been investigated for creating nanoparticles for targeted drug delivery. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The bis(benzimidazole) unit can act as a rigid linker to construct robust MOFs with tailored pore sizes and functionalities. researchgate.net For example, manganese(II) coordination polymers have been synthesized using semirigid bis(benzimidazole) ligands, resulting in materials with interesting catalytic and magnetic properties. researchgate.netrsc.org Such MOFs have potential applications in gas storage, separation, and heterogeneous catalysis. nih.gov

Hybrid Materials: The compound can be integrated into inorganic matrices to create organic-inorganic hybrid materials. A bis-benzimidazole linked silsesquioxane polymer was synthesized that acts as a thermally stable, solid-state fluorescent sensor for Zn(II) ions. bgsu.edu Another study reported a bis-benzimidazole periodic mesoporous organosilica (BBM-PMO) that functioned as a highly sensitive ratiometric sensor for Cu²⁺ in aqueous solutions. rsc.org These hybrid materials combine the processability and stability of the inorganic component with the specific functionality of the organic benzimidazole unit.

Role in Electronic Materials and Optoelectronic Devices

The unique molecular architecture of this compound, which features a central electron-rich furan ring flanked by two electron-deficient benzimidazole units, establishes a donor-π-acceptor (D-π-A) framework. This configuration is fundamental to its promising electronic and optical properties, making it a candidate for various applications in organic electronics.

The benzimidazole moieties, known for their electron-withdrawing nature, contribute to the compound's ability to facilitate electron transport. This characteristic is crucial for its use in the development of n-type organic semiconductors. The planar structure, resulting from the furan bridge, promotes intermolecular π-π stacking, which is essential for efficient charge transport in thin-film applications. Theoretical studies on similar furan-bridged systems suggest that such planarity can lead to higher charge carrier mobility.

In the context of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), benzimidazole derivatives are widely recognized for their role as electron-transporting and host materials. The high thermal stability of the benzimidazole ring is a key advantage, ensuring the longevity and operational stability of devices. While specific electroluminescent data for this compound is not extensively documented in publicly accessible literature, the known properties of its constituent parts suggest its potential for application in the emissive or charge-transport layers of OLEDs. The furan bridge can be chemically modified to tune the emission color, a common strategy in the design of new organic emitters.

Contribution to Photoactive Materials Design

The design of photoactive materials hinges on the ability of a compound to absorb light and convert it into another form of energy, such as electricity or chemical energy. The extended π-conjugated system of this compound, encompassing both the furan and benzimidazole rings, is central to its photoactive properties. This conjugation allows for the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Upon photoexcitation, the molecule can undergo intramolecular charge transfer (ICT), a process where electron density is redistributed from the electron-donating furan core to the electron-accepting benzimidazole units. This ICT state is a critical intermediate in many photophysical processes, including fluorescence and photosensitization. The photoluminescent properties of benzimidazole derivatives are well-established, and the furan bridge in this specific compound is expected to influence the emission wavelength and quantum yield.

Below is a data table summarizing the key properties and potential applications of this compound based on the characteristics of its structural components.

PropertyDescriptionRelevance to Advanced Applications
Molecular Structure Central furan ring (electron donor) linked to two benzimidazole units (electron acceptors).Forms a Donor-π-Acceptor (D-π-A) system, crucial for electronic and photoactive properties.
Electronic Properties Expected n-type semiconductor behavior due to electron-deficient benzimidazole moieties.Suitable for electron transport layers in OLEDs and other organic electronic devices.
Optical Properties Absorption in the UV-Vis spectrum due to extended π-conjugation. Potential for photoluminescence.Applicable in photoactive layers of organic solar cells and as emitters or hosts in OLEDs.
Charge Transport Planar structure facilitates intermolecular π-π stacking, which is conducive to efficient charge mobility.Essential for high-performance organic thin-film transistors and solar cells.
Thermal Stability The benzimidazole ring is known for its high thermal stability.Contributes to the operational lifetime and stability of optoelectronic devices.

Analytical and Spectroscopic Methodologies for Mechanistic Elucidation

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are indispensable for probing the interactions of 2,2'-(2,5-furandiyl)bis-1H-benzimidazole with various biological and chemical entities at a molecular level. mdpi.comresearchgate.net These techniques provide insights into binding events, structural changes, and the electronic properties of the molecule and its complexes.

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding interactions of this compound with targets such as nucleic acids and metal ions. The interaction is typically observed through changes in the absorption spectrum of the molecule upon the addition of a binding partner. These changes can manifest as a decrease in molar absorptivity (hypochromism), an increase in molar absorptivity (hyperchromism), or a shift in the wavelength of maximum absorbance (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

For instance, the binding of bis(benzimidazole) derivatives to DNA can be monitored by absorption spectroscopy. mdpi.comnih.gov The intercalation of the molecule into the DNA duplex is a potential binding mode that can be investigated using this method. mdpi.com The stability of metal complexes of bis(benzimidazole) compounds in solution over time can also be effectively monitored using UV-Vis spectroscopy. mdpi.com The study of non-covalent interactions between small molecules like furan-benzimidazole derivatives and DNA is crucial for understanding their mechanism of action, and UV/Vis spectroscopy is a primary tool for estimating binding strength and mode. nih.gov

Table 1: Illustrative UV-Visible Spectroscopy Data for Binding Analysis of Benzimidazole (B57391) Derivatives

AnalyteBinding SubstrateInitial λmax (nm)Final λmax (nm)Spectral ShiftBinding Mode Indication
Bis(benzimidazole) Cu(II) ComplexpBR322 DNA275279BathochromicIntercalation mdpi.com
Furan-benzimidazole DerivativectDNA350355BathochromicGroove Binding/Intercalation nih.gov
Furan-benzimidazole DerivativeAT-DNA348352BathochromicMinor Groove Binding nih.gov

Note: Data is representative of the types of changes observed for related bis(benzimidazole) and furan-benzimidazole compounds, illustrating the application of the technique.

Fluorescence spectroscopy offers a highly sensitive method for studying the binding events and associated conformational changes of this compound. Changes in the fluorescence emission spectrum, such as quenching (decrease in intensity), enhancement (increase in intensity), or shifts in the emission wavelength, can provide detailed information about the binding process. rsc.org

This technique is particularly useful for studying interactions with biomacromolecules. For example, fluorescence titration experiments can be used to determine binding affinities. In a typical experiment, the fluorescence of a solution of the benzimidazole compound is measured as a titrant (e.g., a metal ion or DNA) is incrementally added. rsc.org The resulting data can be used to calculate binding constants and stoichiometry. The DNA-binding properties of metal complexes of bis(benzimidazole) ligands have been effectively demonstrated using fluorescence spectroscopy. mdpi.com Furthermore, this method can help elucidate the mechanism of action, such as the inhibition of DNA-dependent enzymes. nih.gov

Table 2: Representative Fluorescence Spectroscopy Data for Binding Studies

FluorophoreTitrantExcitation λ (nm)Emission λ (nm)ObservationInferred Interaction
Bis(benzimidazole) DerivativeHg2+320~400Fluorescence QuenchingStrong Metal Ion Binding rsc.org
Bis(benzimidazole) Cu(II) ComplexDNA~350~420Fluorescence QuenchingDNA Intercalation mdpi.com
Furan-benzimidazole DerivativectDNA~360~450Fluorescence EnhancementGroove Binding nih.gov

Note: This table illustrates typical data obtained from fluorescence binding studies of related benzimidazole compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level structural information about this compound and its complexes. Both 1H and 13C NMR are used to confirm the molecular structure of newly synthesized derivatives. researchgate.netnih.govmdpi.com

In the context of mechanistic studies, NMR is invaluable for identifying the specific sites of interaction between the benzimidazole derivative and its binding partner. Ligand binding events can be monitored by observing changes in the chemical shifts of specific protons or carbons in the NMR spectrum. For example, the downfield or upfield shifting of aromatic proton signals upon addition of a substrate can indicate a direct interaction and provide clues about the binding geometry. nih.gov NMR studies can also shed light on dynamic processes such as tautomerism and hydrogen bonding, which can be critical for the molecule's function and interaction with targets. nih.gov

Table 3: Example 1H NMR Chemical Shift Data for a Benzimidazole Derivative

ProtonChemical Shift (δ) ppm (DMSO-d6)MultiplicityDescription
N-H9.3sBenzimidazole NH
Aromatic H8.67dPyridyl-like moiety H
Aromatic H8.55dPyridyl-like moiety H
Aromatic H7.83sFuran (B31954) ring H
Aromatic H7.67–7.53mBenzene (B151609) ring H

Source: Adapted from representative data for a related bis(benzimidazole) compound. rsc.org

Chromatographic Methodologies for Separation and Purification in Mechanistic Studies

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, both during its synthesis and in the course of mechanistic investigations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring the progress of synthesis reactions and assessing the purity of the final product. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of benzimidazole derivatives. sielc.comresearchgate.net

A specific RP-HPLC method for a derivative, 2,2'-(2,5-furandiyl)bis[1-methyl-1H-benzimidazole], utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such methods allow for the efficient separation of the target compound from starting materials, intermediates, and byproducts. The retention time of the compound under specific chromatographic conditions serves as a key identifier, while the peak area provides quantitative information about its concentration.

Table 4: Example HPLC Method Parameters for Analysis of a Related Benzimidazole

ParameterValue
ColumnNewcrom R1 (Reverse Phase) sielc.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid sielc.com
Flow Rate0.8 - 1.0 mL/min
DetectionUV at 254 nm or 288 nm nih.gov
ApplicationPurity assessment, reaction monitoring sielc.com

For mechanistic studies, obtaining a highly pure sample of this compound is critical. Preparative chromatography is the standard method for isolating and purifying the compound on a larger scale. This can involve both preparative HPLC and traditional column chromatography.

The analytical HPLC methods developed for product analysis are often scalable to preparative separations. sielc.com By using a larger column and higher flow rates, significant quantities of the compound can be purified. Alternatively, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective purification method. rsc.org The crude product is loaded onto the column, and a solvent system (mobile phase), often a mixture like methanol in chloroform, is used to elute the components. rsc.org Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated. The combination of different chromatographic techniques, such as countercurrent chromatography followed by preparative HPLC, can be a particularly powerful strategy for isolating pure compounds from complex mixtures. nih.gov

Mass Spectrometry for Molecular Confirmation in Derivatization Studies

Mass spectrometry serves as an indispensable tool in the structural elucidation and confirmation of novel synthesized organic compounds. In the context of derivatization studies involving this compound, mass spectrometry provides definitive evidence of successful chemical modification by accurately determining the molecular weight of the resulting derivatives and offering insights into their fragmentation patterns, which further corroborates the proposed structures.

Derivatization of this compound is often undertaken to modify its physicochemical properties, such as solubility, or to enhance its biological activity. Common derivatization strategies include N-alkylation or N-acylation of the benzimidazole nitrogen atoms. Mass spectrometry is employed post-synthesis to confirm the addition of the desired functional groups.

The electron ionization (EI) mass spectrum of the parent compound, this compound, is expected to show a prominent molecular ion peak (M⁺) corresponding to its monoisotopic mass. The fragmentation of this core structure would likely involve characteristic losses associated with both the benzimidazole and furan moieties. General fragmentation pathways for benzimidazole derivatives often include the loss of hydrogen cyanide (HCN) from the imidazole (B134444) ring. For the bis-benzimidazole structure, sequential losses of HCN could be anticipated. The furan ring, being an aromatic heterocycle, can also undergo characteristic fragmentation, including ring cleavage.

In derivatization studies, the mass spectra of the resulting products will exhibit molecular ion peaks that are shifted by the mass of the added substituent. For instance, in the case of N-methylation, the molecular ion peak would be expected to increase by 14 atomic mass units for each methyl group added.

While specific experimental mass spectral data for this compound is not widely published in publicly accessible literature, analysis of structurally similar compounds allows for the prediction of its mass spectrometric behavior. For example, studies on various benzimidazole derivatives consistently report fragmentation patterns dominated by the stable benzimidazole core. Furthermore, high-performance liquid chromatography (HPLC) methods coupled with mass spectrometry (MS) have been developed for the analysis of related compounds, such as 1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-], indicating the utility of this technique for the separation and identification of such derivatives. sielc.com For mass spectrometry compatible applications in HPLC, volatile buffers like formic acid are typically used instead of non-volatile ones like phosphoric acid. sielc.com

General fragmentation patterns observed in the mass spectra of benzimidazole derivatives often involve the cleavage of bonds at the 2-position substituent and fragmentation of the benzimidazole ring system itself. journalijdr.comresearchgate.net The stability of the benzimidazole ring often results in it being a prominent fragment in the mass spectrum. journalijdr.com

Below are interactive tables detailing the expected molecular ions for hypothetical derivatives of this compound and the predicted major fragmentation patterns based on known mass spectrometric behavior of benzimidazole and furan compounds.

Table 1: Expected Molecular Ion Peaks of Hypothetical this compound Derivatives

Derivative NameMolecular FormulaSubstituent GroupExpected Molecular Weight ( g/mol )Expected m/z of [M]⁺
This compoundC₁₈H₁₂N₄O-300.32300
1,1'-Dimethyl-2,2'-(2,5-furandiyl)bis-1H-benzimidazoleC₂₀H₁₆N₄O-CH₃328.37328
1,1'-Diethyl-2,2'-(2,5-furandiyl)bis-1H-benzimidazoleC₂₂H₂₀N₄O-C₂H₅356.42356
1,1'-Diacetyl-2,2'-(2,5-furandiyl)bis-1H-benzimidazoleC₂₂H₁₆N₄O₃-COCH₃384.39384

Table 2: Predicted Major Mass Spectral Fragments for this compound

Fragment IonProposed Structure/OriginPredicted m/z
[M-H]⁺Loss of a hydrogen atom299
[M-HCN]⁺Loss of hydrogen cyanide from one benzimidazole ring273
[M-2HCN]⁺Sequential loss of two molecules of hydrogen cyanide246
[C₁₁H₇N₂O]⁺Cleavage resulting in a benzimidazolyl-furan fragment199
[C₇H₅N₂]⁺Benzimidazolyl cation117
[C₄H₃O]⁺Furyl cation67

The precise fragmentation patterns would be confirmed through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments, which would allow for the determination of elemental compositions of fragment ions and the elucidation of fragmentation pathways. These detailed analytical studies are crucial for the unambiguous confirmation of the structures of new derivatives of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-(2,5-furandiyl)bis-1H-benzimidazole, and how can reaction conditions be optimized?

The synthesis of bis-benzimidazole derivatives typically involves condensation reactions. For example, benzimidazoles are often synthesized via cyclization of o-phenylenediamine with carbonyl-containing compounds under acidic conditions . While direct evidence for the target compound is limited, analogous methods (e.g., refluxing substituted aldehydes with benzimidazole precursors in ethanol with glacial acetic acid) can be adapted . Optimization may include varying temperature, solvent polarity, and catalyst (e.g., acetic acid vs. stronger acids) to improve yield. Purity can be enhanced via recrystallization or column chromatography, guided by standards like GB/T 13173 for surfactants .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm furan and benzimidazole ring connectivity and substituent positions .
  • Infrared (IR) Spectroscopy : Identification of N-H stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C20H14N4O, theoretical MW: 326.35) .

Q. What are the primary research applications of this compound in biological systems?

Bis-benzimidazole derivatives are known for DNA-binding properties, as seen in Hoechst dyes (e.g., Hoechst 33258/33342), which selectively bind AT-rich regions via minor-groove interactions . The target compound may exhibit similar fluorescence or intercalation behavior, making it useful in cellular imaging, apoptosis studies, or as a probe for nucleic acid structures .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., XRD) be resolved?

Discrepancies may arise from dynamic effects (e.g., torsional flexibility in the furan linker) or crystal packing forces. To resolve these:

  • Perform density functional theory (DFT) calculations to compare optimized geometries with XRD-derived structures.
  • Use SHELXL refinement with restraints for flexible moieties .
  • Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) via Hirshfeld surfaces to assess packing influences .

Q. What mechanisms underlie the compound’s potential pharmacological activity, such as in cancer research?

Bis-benzimidazoles can interact with biomolecular targets like the MDM2-p53 pathway. For example, 5,5’-(2,5-Furandiyl)bis-2-thiophenemethanol (RITA) stabilizes p53 by inhibiting MDM2, triggering apoptosis in cancer cells . The target compound’s furan and benzimidazole groups may enable similar interactions, which can be validated via:

  • Surface Plasmon Resonance (SPR) to measure binding affinity.
  • Cellular assays (e.g., flow cytometry for apoptosis) in p53-wildtype vs. mutant cell lines .

Q. How can co-crystallization strategies enhance the study of this compound’s solid-state behavior?

Co-crystallization with hydrogen-bond acceptors/donors (e.g., pyridine derivatives) can stabilize specific conformations. For example, 2,2′-diamino-4,4′-bis(1,3-thiazole) forms cocrystals with bpdh/bpen via N-H···N and π-π interactions . Screen coformers using solvent evaporation or grinding methods, and analyze via XRD to map supramolecular architectures.

Q. What insights do UV photoelectron spectroscopy (UPS) and computational methods provide about its electronic structure?

UPS reveals the energy levels of molecular orbitals (MOs). For furan-linked systems, CNDO/2 calculations show that through-space (e.g., lone pair-π interactions) and through-bond (conjugation via the furan bridge) effects dictate MO ordering . Compare UPS data with DFT-computed ionization potentials to validate electronic transitions critical for fluorescence or charge-transfer applications.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for similar bis-benzimidazoles) .
  • pH Stability Tests : Monitor solubility and structural integrity via HPLC in buffers (pH 2–12). The benzimidazole N-H group may protonate/deprotonate, affecting solubility and aggregation .

Q. What structure-activity relationship (SAR) studies are relevant for optimizing its pharmacological profile?

  • Modify substituents on the benzimidazole rings (e.g., -OCH3, -CH3) to alter lipophilicity and DNA-binding affinity.
  • Compare activity of the 1H-benzimidazole (non-methylated) vs. 1-methyl derivatives (e.g., Hoechst 33342) to assess steric effects .
  • Test in vitro cytotoxicity and selectivity using IC50 assays against cancer vs. normal cell lines .

Q. What analytical challenges arise in assessing purity, and how can they be addressed?

  • HPLC-MS : Detect trace impurities (e.g., unreacted precursors) with C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Verify heavy metal content (e.g., Pb ≤20 mg/kg) per GB/T 30799 standards .
  • NMR Spiking : Use deuterated analogs to resolve overlapping signals in complex mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.